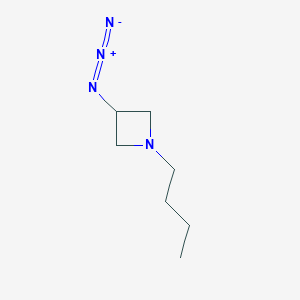![molecular formula C10H11F2NO B1489018 1-[(2,5-Difluorophenyl)methyl]azetidin-3-ol CAS No. 1344288-99-8](/img/structure/B1489018.png)
1-[(2,5-Difluorophenyl)methyl]azetidin-3-ol
Übersicht
Beschreibung
1-(2,5-Difluorophenyl)methylazetidin-3-ol, also known as 1-Difluoromethylazetidin-3-ol and abbreviated as 1-DFMA, is a synthetic molecule used in a variety of scientific research applications. It is primarily used in organic synthesis and as a useful intermediate for the synthesis of a variety of other compounds. 1-DFMA has also been used in the study of biochemical and physiological processes, and has been found to possess a variety of unique properties that make it a valuable tool for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
1-DFMA has been used in a variety of scientific research applications, including organic synthesis, the study of biochemical and physiological processes, and as a useful intermediate for the synthesis of a variety of other compounds. It has also been used in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs and antiviral agents. Additionally, 1-DFMA has been used in the study of enzyme kinetics and in the study of receptor-ligand interactions.
Wirkmechanismus
1-DFMA is believed to act as a competitive inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can then act on post-synaptic receptors to produce a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-DFMA are largely due to its inhibition of acetylcholinesterase. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can then act on post-synaptic receptors to produce a variety of effects, including increased alertness, improved cognitive function, improved muscle coordination, and increased heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
1-DFMA has been found to be a useful tool for laboratory experiments due to its ability to inhibit acetylcholinesterase. This inhibition can be used to study the effects of acetylcholine on a variety of physiological processes. Additionally, 1-DFMA is relatively stable and has a low toxicity, making it a safe and effective tool for laboratory experiments. However, 1-DFMA is not without its limitations. It is not water soluble, which can make it difficult to use in aqueous solutions. Additionally, its potency can vary depending on the concentration and pH of the solution, making it difficult to accurately measure its effects.
Zukünftige Richtungen
The future directions for the use of 1-DFMA are numerous, and include the development of new pharmaceuticals, the study of enzyme kinetics, and the study of receptor-ligand interactions. Additionally, 1-DFMA could be used to study the effects of acetylcholine on a variety of physiological processes, including learning and memory, as well as the effects of acetylcholine on the cardiovascular system. Additionally, 1-DFMA could be used to study the effects of acetylcholine on the endocrine system, and could be used to develop new treatments for a variety of diseases and disorders. Finally, 1-DFMA could be used to study the effects of acetylcholine on the immune system, and could be used to develop new treatments for a variety of autoimmune diseases.
Eigenschaften
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-8-1-2-10(12)7(3-8)4-13-5-9(14)6-13/h1-3,9,14H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIIWZBOKMBUPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC(=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-Difluorophenyl)methyl]azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















